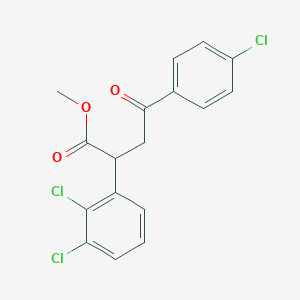
Methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate, also known as MCPD, is a synthetic compound used in a variety of laboratory experiments. It has been found to have a wide range of biochemical and physiological effects, and is used in a variety of medical and scientific research applications.
Applications De Recherche Scientifique
Molecular Docking and Structural Studies
A study by Vanasundari et al. (2018) explored the molecular docking, vibrational, structural, electronic, and optical properties of compounds related to Methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate. Their research highlighted the stability of the molecule due to hyper-conjugative interactions and charge delocalization. Furthermore, the study indicated the compound's potential as a nonlinear optical material and its implications in biological activities, specifically inhibiting Placenta growth factor (PIGF-1) (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Synthesis and Structural Analysis
Another study by Rahul Raju et al. (2015) synthesized a related compound and analyzed its structure through various spectroscopic methods. The research emphasized the molecule's vibrational wavenumbers, hyper-conjugative interaction, and charge transfer within the molecule, demonstrating its potential for various applications in material science (Rahul Raju et al., 2015).
Chiral Intermediate Synthesis
Research by Zhang Xingxian (2012) focused on synthesizing Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of a pharmaceutical compound, using a method starting from L-aspartic acid. This showcases the role of such molecules in the synthesis of more complex pharmaceutical compounds (Zhang Xingxian, 2012).
Photochemical Properties
Julia Bąkowicz and I. Turowska-Tyrk (2010) explored the molecular conformation and photochemical properties of compounds including 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid. Their research offers insights into the compound's photochemical inertia due to its molecular conformation (Julia Bąkowicz & Turowska-Tyrk, 2010).
Biological Activity Investigations
A study by J. Akbari et al. (2008) synthesized derivatives of a compound structurally related to this compound and evaluated their antimicrobial activities. This research highlights the potential pharmacological importance of these compounds (J. Akbari et al., 2008).
Propriétés
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3O3/c1-23-17(22)13(12-3-2-4-14(19)16(12)20)9-15(21)10-5-7-11(18)8-6-10/h2-8,13H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEOCJRFYMIHHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2354813.png)

![2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2354818.png)
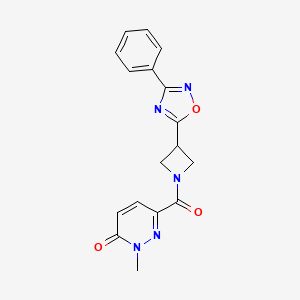
![6-(4-chlorobenzyl)-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2354820.png)
![2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2354821.png)
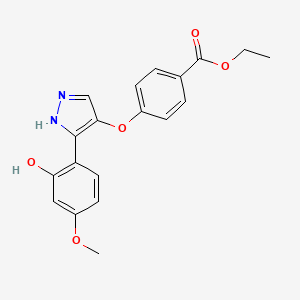
![(E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2354825.png)
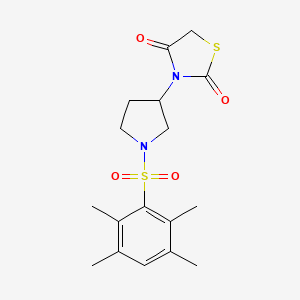
![3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2354829.png)
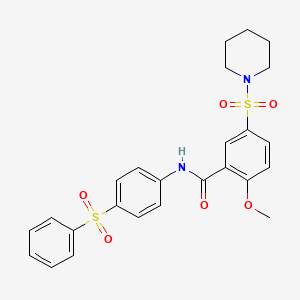
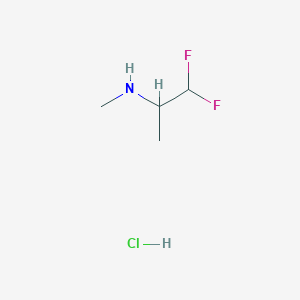
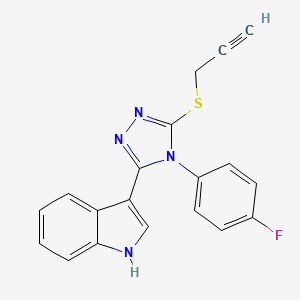
![methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2354836.png)
